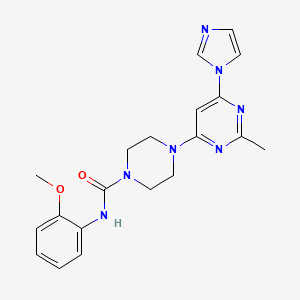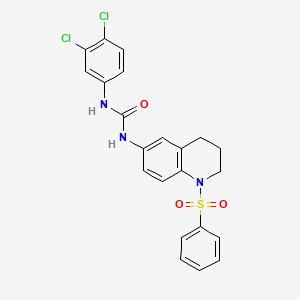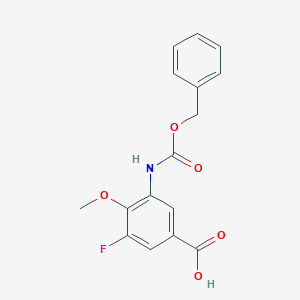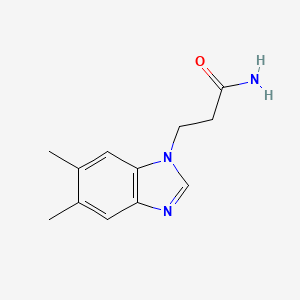
3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide” is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide” consists of a benzimidazole ring attached to a propanamide group . The benzimidazole ring contains two nitrogen atoms, making it a heterocyclic compound .Physical And Chemical Properties Analysis
“3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide” is a solid substance that can be stored at room temperature . It has a predicted melting point of 190.23°C and a predicted boiling point of approximately 482.5°C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/cm³ and a predicted refractive index of 1.62 .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide and related compounds have been extensively studied for their synthetic utility and potential in creating various derivatives with diverse biological activities. For instance:
The synthesis of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts, which showed cytotoxic activity against certain human tumor cell lines, highlighted the importance of the 5,6-dimethyl-benzimidazole ring. Substitution at specific positions of the molecule modulated the inhibitory activity of cell growth, indicating the compound's potential in anticancer research (Xiao-Liang Xu et al., 2014).
The catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids led to the formation of derivatives exhibiting significant antimicrobial and antioxidant activities. This suggests the compound's relevance in developing bioactive molecules with potential pharmaceutical applications (M. A. Sindhe et al., 2016).
Electromechanical and Material Applications
Apart from bioactivity, 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide derivatives have also found applications in material sciences, particularly in the development of electrochromic devices:
- A novel electrochromic viologen, incorporating the 5,6-dimethyl-1H-benzimidazole moiety, was synthesized and used in an electrochromic device. The compound underwent color changes upon electrical stimulation, showing potential for use in displays or smart windows. The device demonstrated high coloration efficiency and stability over repetitive switching cycles (R. Sydam et al., 2013).
Antimicrobial and Antitumor Activities
Several studies have synthesized and evaluated derivatives of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide for their antimicrobial and antitumor activities:
N-Alkylated benzimidazole derivatives, synthesized through aza-Michael addition reactions, showed significant inhibitory activity against certain microorganisms. Specific derivatives exhibited excellent inhibitory activity against certain bacterial strains, showcasing the potential of these compounds in antimicrobial drug development (J. Wen et al., 2016).
Synthesis of novel tetrahydrobenzodifuran-imidazolium salt derivatives, with the 5,6-dimethyl-benzimidazole moiety, demonstrated cytotoxic activity against several human tumor cell lines. The structural features of the compounds were crucial for their cytotoxic activity, indicating their potential in cancer therapy (Chao Zhang et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3-(5,6-dimethylbenzimidazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-5-10-11(6-9(8)2)15(7-14-10)4-3-12(13)16/h5-7H,3-4H2,1-2H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCFVMSQHHCZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

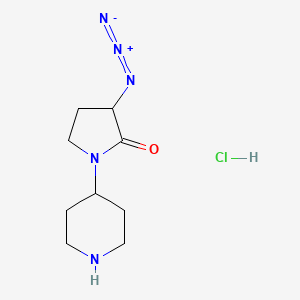
![4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2464155.png)
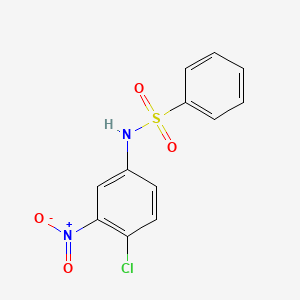
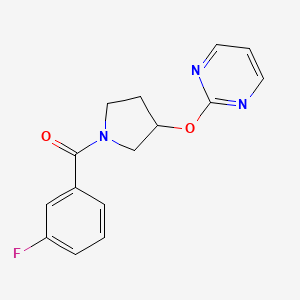
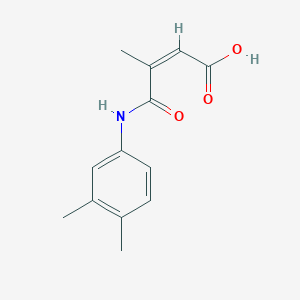
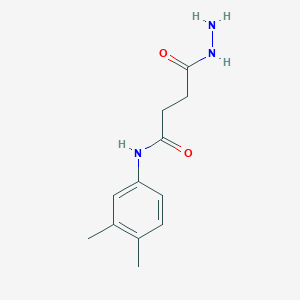

![1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride](/img/structure/B2464164.png)

![(5,6-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B2464170.png)

